molecular formula C22H19ClN2O4S B4951004 N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine CAS No. 1397002-32-2

N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine

Cat. No.: B4951004
CAS No.: 1397002-32-2
M. Wt: 442.9 g/mol
InChI Key: ACNOQWFJWUOXNM-UHFFFAOYSA-N
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Description

N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine is a complex organic compound characterized by the presence of a sulfonyl group, a chlorophenyl group, and a phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of the imino group can produce primary amines.

Scientific Research Applications

N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of these proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]phenylalanine is unique due to its combination of a sulfonyl group, a chlorophenyl group, and a phenylalanine moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c23-18-11-13-19(14-12-18)30(28,29)25-21(17-9-5-2-6-10-17)24-20(22(26)27)15-16-7-3-1-4-8-16/h1-14,20H,15H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNOQWFJWUOXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N=C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397002-32-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1397002-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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